Cas no 41115-68-8 (2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine)

2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine structure
41115-68-8 structure
Product Name:2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine
CAS No:41115-68-8
MF:C11H12Br2N2
MW:332.034380912781
CID:926593
PubChem ID:309210
Update Time:2025-04-19

2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine
    • 2-(5,6-dibromo-1H-indol-3-yl)-N-methyl-ethanamine
    • 5,6-Dibromo-3-(2-methylaminoethyl)indole
    • AC1L7EKR
    • CTK1D6521
    • INDOLE,6-DIBROMO-3-(2-METHYLAMINOETHYL)-
    • NSC211397
    • NSC-211397
    • 1H-Indole-3-ethanamine, 5,6-dibromo-N-methyl-
    • 5,6-Dibromo-N-methyl-1H-indole-3-ethanamine
    • 3-(2-methylaminoethyl)-5,6-dibromoindole
    • WXL6YC9X88
    • DTXSID50309237
    • 41115-68-8
    • 2-(5,6-Dibromo-1H-indol-3-yl)-N-methylethan-1-amine
    • 5,6-Dibromo-N-methyltryptamine
    • SCHEMBL25242744
    • Inchi: 1S/C11H12Br2N2/c1-14-3-2-7-6-15-11-5-10(13)9(12)4-8(7)11/h4-6,14-15H,2-3H2,1H3
    • InChI Key: XYEURTBVGQLDGD-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(=CN2)CCNC)Br

Computed Properties

  • Exact Mass: 329.93676
  • Monoisotopic Mass: 329.93672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • PSA: 41.81

2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine Related Literature

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